(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a complex organic molecule that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazolone ring, and a morpholine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring by reacting 4-ethoxy-2-methylbenzaldehyde with phenylhydrazine under acidic conditions.
Formation of the Thiazolone Ring: The next step involves the reaction of the pyrazole derivative with thiosemicarbazide to form the thiazolone ring.
Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with the thiazolone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one: can be compared with other similar compounds, such as:
(5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one: Differing by the presence of a methoxy group instead of an ethoxy group.
(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one: Differing by the presence of a chloro group instead of an ethoxy group.
These similar compounds may exhibit different chemical and biological properties due to the variations in their substituents, highlighting the uniqueness of This compound .
Properties
Molecular Formula |
C26H26N4O3S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C26H26N4O3S/c1-3-33-21-9-10-22(18(2)15-21)24-19(17-30(28-24)20-7-5-4-6-8-20)16-23-25(31)27-26(34-23)29-11-13-32-14-12-29/h4-10,15-17H,3,11-14H2,1-2H3/b23-16- |
InChI Key |
SJXYYHSDGOTHGW-KQWNVCNZSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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